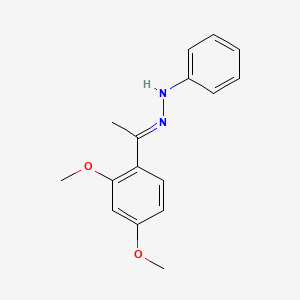![molecular formula C16H13F3N2O3 B5718488 {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid, also known as TFA-APA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TFA-APA is an amino acid derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid exerts its biological effects by inhibiting the activity of specific enzymes, such as matrix metalloproteinases (MMPs), which are involved in the progression of various diseases. {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to inhibit the activity of MMPs by binding to their active sites and preventing the cleavage of extracellular matrix proteins. This inhibition of MMP activity leads to a reduction in tumor growth, inflammation, and other pathological processes.
Biochemical and physiological effects:
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and anti-angiogenic activity. {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has also been shown to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease. Additionally, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to have a hypoglycemic effect and can improve glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has some limitations, including its high cost and limited availability. Additionally, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid can be toxic at high concentrations, and care should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid. One potential direction is the development of new drugs based on {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, further studies are needed to understand the precise mechanism of action of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid and its effects on various biological processes. Finally, the synthesis of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid is a promising compound with significant potential for use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid and to develop new drugs based on this compound for the treatment of various diseases.
Synthesemethoden
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The most commonly used method for {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid synthesis is SPPS, which involves the stepwise addition of amino acids to a growing peptide chain. In this method, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid is synthesized by coupling the amino acid derivative with a carboxylic acid group to form a peptide bond.
Wissenschaftliche Forschungsanwendungen
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been extensively studied for its potential applications in scientific research. One of the most significant applications of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid is in the development of new drugs. {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to have significant antitumor activity and has been used as a lead compound for the development of new cancer drugs. Additionally, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been studied for its potential applications in the treatment of Alzheimer's disease, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)11-2-1-3-13(9-11)21-15(24)20-12-6-4-10(5-7-12)8-14(22)23/h1-7,9H,8H2,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMAUKFMWPNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)



![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)

![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)

![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
